molecular formula C10H16N2O2S B13570998 Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Cat. No.: B13570998
M. Wt: 228.31 g/mol
InChI Key: BTCPXNHVVRUGNO-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This specialized isothiazole derivative serves as a critical synthetic intermediate for the development of novel small-molecule therapeutics. The tert-butyl ester moiety is a widely employed protecting group for carboxylic acids and can be readily deprotected under mild acidic conditions to access the corresponding carboxylic acid, a versatile handle for further functionalization . The isothiazole core is a privileged structure in medicinal chemistry, found in compounds with a diverse spectrum of pharmacological activities . Its structure, featuring a nitrogen and sulfur atom in a five-membered aromatic ring, contributes to unique electronic properties and binding characteristics, making it a valuable scaffold for exploring interactions with biological targets . Researchers are particularly interested in such scaffolds for developing inhibitors of specific enzymes, such as HSET (KIFC1), a mitotic kinesin protein. Inhibiting HSET is a promising strategy in oncology, as it can induce multipolar spindle formation and cell death in centrosome-amplified cancer cells, offering a potential therapeutic window for targeting certain tumors while sparing healthy cells . This compound is offered strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3

InChI Key

BTCPXNHVVRUGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)OC(C)(C)C)NC

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-methylisothiazole-4-carboxylate with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate with structurally or functionally related compounds, highlighting key differences in substituents, heterocyclic cores, and available

Compound Name Core Heterocycle Substituents (Positions) Physical/Chemical Data Applications/Synthesis Notes Source
This compound Isothiazole 3-Me, 5-MeNH, 4-t-Bu ester Discontinued; no explicit data Unknown (discontinued status)
Tert-butyl 3-(pyridin-4-yl)-5-(trifluoromethyl)isothiazole-4-carboxylate (11j) Isothiazole 3-Pyridinyl, 5-CF3, 4-t-Bu ester m.p. 156.8–157.6°C; 72% yield via Method C/E Intermediate for functional materials
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide (15) Oxadiazole Oxadiazole core, benzamide, thioether linker No explicit data Anticancer, antiviral (patented)
4-[(benzylamino)carbonyl]-5-[(tert-butoxy-S-phenylalanyl)carbonyl]-1H-imidazole Imidazole Benzylamino, tert-butoxy peptide substituents NMR data (13C/1H) reported Peptide mimetics or enzyme inhibitors

Key Structural and Functional Differences:

Heterocyclic Core: The target compound’s isothiazole core (S and N in a 5-membered ring) differs from oxadiazole (two N, one O) in compound 15 and imidazole (two N) in derivatives. Isothiazoles are more electron-deficient than imidazoles, influencing reactivity and binding properties . Compound 11j shares the isothiazole core but substitutes a pyridinyl group (3-position) and trifluoromethyl (5-position), enhancing lipophilicity and metabolic stability compared to the methylamino group in the target compound .

Substituent Effects: The methylamino group at position 5 in the target compound may facilitate hydrogen bonding or act as a nucleophile, contrasting with the trifluoromethyl group in 11j, which introduces steric bulk and electron-withdrawing effects . The tert-butyl ester in the target compound and 11j serves as a steric protector, whereas imidazole derivatives () use tert-butoxy groups for peptide backbone stabilization .

Synthesis and Stability: Compound 11j was synthesized in 72% yield via tandem carbon-sulfur bond formation (Method C/E), suggesting robust synthetic routes for trifluoromethyl-substituted isothiazoles . The discontinued status of the target compound may reflect lower yields or instability under similar conditions.

Biological Relevance: Compound 15 and related thioether-benzamide derivatives () are patented for anticancer and antiviral applications, leveraging heterocyclic cores for target engagement . The target compound’s methylamino group could similarly interact with biological targets but lacks reported activity data.

Research Implications and Gaps

  • Structural Optimization: Replacing the methylamino group in the target compound with substituents like trifluoromethyl (as in 11j) or integrating thioether linkers (as in ) could enhance bioactivity or stability.
  • Data Limitations : Absence of NMR or crystallographic data for the target compound limits direct comparison with analogs. Future studies could employ SHELX-based crystallography (as in ) to elucidate its 3D structure and intermolecular interactions.

Biological Activity

Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate (CAS: 1539717-82-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

  • Molecular Formula : C10H16N2O2S
  • Molar Mass : 228.31 g/mol
  • Structure : The compound features a tert-butyl group, a methylamino group, and an isothiazole ring, which contribute to its biological activity and solubility properties .

This compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Kinesins : Research indicates that compounds with similar structures inhibit mitotic kinesins, particularly HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar spindles and subsequent cell death in cancerous cells .
  • Cell Cycle Disruption : The compound has been shown to disrupt normal cell cycle progression by promoting multipolarity in cells with amplified centrosomes, a common feature in many cancer types. This effect can lead to increased apoptosis in affected cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Target Effect IC50 (µM) Notes
Study 1HSET (KIFC1)Inhibition13Induces multipolarity in cancer cells .
Study 2Mitotic SpindleDisruptionNot specifiedIncreases apoptosis in centrosome-amplified cells .
Study 3General CytotoxicityCytotoxicNot specifiedObserved in various cancer cell lines .

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that this compound effectively induces multipolar mitotic spindles in human colon cancer cell lines (DLD1). The treatment resulted in a significant increase in multipolar mitosis compared to untreated controls, highlighting its potential as an anti-cancer agent .
  • Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound's ability to inhibit HSET leads to abnormal spindle formation, which is detrimental to cancer cell survival. This was confirmed through assays measuring spindle morphology and cell viability post-treatment .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl isothiazole carboxylate derivatives?

The synthesis typically involves tandem carbon-sulfur bond formation and cyclization. For example, tert-butyl 3-(pyridin-4-yl)-5-(trifluoromethyl)isothiazole-4-carboxylate was synthesized via Method C (using Oxone® and KCl for cyclization) and Method E (esterification under reflux), yielding 72% with a melting point of 156.8–157.6°C . Reaction progress can be monitored by TLC (e.g., Petroleum ether/EtOAc = 3:1), and purification is achieved via silica gel chromatography.

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR : For example, tert-butyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-5-(trifluoromethyl)isothiazole-4-carboxylate showed distinct peaks at δ 4.26–4.10 (m, 5H) and δ 1.48/1.35 (s, 9H each) in 1^1H NMR, confirming tert-butyl and azetidine moieties .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular formulas, as seen for C16_{16}H15_{15}F3_3N2_2NaOS ([M+Na]+^+: 363.0749) .

Q. What safety protocols are recommended for handling tert-butyl-protected isothiazoles?

While specific data for this compound are limited, analogous tert-butyl carbamates require:

  • PPE: Safety glasses, gloves, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods due to potential respiratory irritants .
  • First aid: For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in isothiazole ring formation?

Key factors include:

  • Oxidizing agents : Oxone® with KCl (Method C) enhances cyclization efficiency compared to other oxidants .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in tert-butyl carbamate syntheses .
  • Temperature : Prolonged reflux (12+ hours) may increase yields but risks side reactions; monitor via TLC .

Q. How do crystallographic techniques resolve structural ambiguities in tert-butyl isothiazole derivatives?

SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. For example:

  • High-resolution X-ray data can resolve torsional angles in the isothiazole ring.
  • Twinned data may require SHELXPRO for macromolecular interfaces .

Q. What analytical discrepancies arise when characterizing methylamino-substituted isothiazoles, and how are they addressed?

  • Contradictory NMR signals : Dynamic rotational barriers in tert-butyl groups can split peaks. Low-temperature NMR (e.g., -40°C) minimizes this .
  • Mass spectrometry adducts : Sodium/potassium adducts ([M+Na]+^+/[M+K]+^+) may dominate; use HRMS with isotopic pattern analysis to confirm .

Q. What strategies are employed to study structure-activity relationships (SAR) in isothiazole-based bioactive compounds?

  • Protecting group variation : Replace tert-butyl with benzyloxycarbonyl (Cbz) to assess steric/electronic effects on bioactivity .
  • Functional group substitution : Introduce trifluoromethyl or pyridyl groups (as in ) to modulate lipophilicity and target binding.

Methodological Tables

Table 1. Representative Synthetic Yields Under Different Conditions

MethodReagents/ConditionsYieldReference
C + EOxone®, KCl, 12h reflux72%
C + DDMF, RT, 12h81%

Table 2. Key NMR Chemical Shifts for Structural Confirmation

Functional Groupδ (ppm)MultiplicityReference
tert-butyl1.35–1.48Singlet
Methylamino~2.5–3.0Singlet/Doublet[Hypothesized]

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